Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-
Description
The compound Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]- features a piperidine core substituted with two key groups:
- 1-(3-Oxetanyl): A four-membered cyclic ether (oxetane) attached to the piperidine’s nitrogen, enhancing solubility and metabolic stability due to its polar nature.
- 4-[4-(Dioxaborolan-2-yl)-1H-pyrazol-1-yl]: A pyrazole ring at the 4-position of the piperidine, bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This boronate group enables Suzuki-Miyaura cross-coupling reactions, a critical feature in medicinal chemistry for late-stage diversification .
Molecular Formula: Estimated as C₁₇H₂₆BN₃O₃ (derived from structural analogs in and ).
Molecular Weight: ~333.2 g/mol (calculated).
Properties
IUPAC Name |
1-(oxetan-3-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-19-21(10-13)14-5-7-20(8-6-14)15-11-22-12-15/h9-10,14-15H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVOOUYFAUGLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C4COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119687 | |
| Record name | 1-(3-Oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1650548-70-1 | |
| Record name | 1-(3-Oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1650548-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Piperidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]- (CAS RN: 1650548-70-1) is a novel structure that combines piperidine with oxetane and boron-containing moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 333.23 g/mol. The structure features a piperidine ring substituted with an oxetane and a pyrazole derivative containing a boron functional group. This unique combination may influence its biological interactions.
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Initial studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory responses. For instance, it has shown potential in inhibiting the p38 MAP kinase pathway, which plays a crucial role in cytokine production and inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound can significantly inhibit IL-1β secretion from human monocyte-derived macrophages. This suggests its potential as an anti-inflammatory agent . The compound's structure allows for interaction with the active site of the target kinases, which could lead to its inhibitory effects.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Potential
A study evaluated the compound's effect on IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated that at concentrations of 10 µM and higher, the compound reduced IL-1β secretion by approximately 19%, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Kinase Inhibition Profile
Further pharmacological evaluations revealed that derivatives of this compound exhibited varying degrees of p38 MAP kinase inhibition. These findings were supported by computational modeling that predicted binding affinities and interaction sites within the kinase structure .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds containing piperidine and pyrazole structures exhibit significant anticancer properties. The presence of the boron atom in the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have explored the synthesis of piperidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Neuropharmacology : Piperidine derivatives are known for their neuroactive properties. The incorporation of oxetanyl and pyrazole groups may enhance the selectivity and potency of these compounds against specific neurological targets, potentially leading to new treatments for neurodegenerative diseases .
- Antimicrobial Properties : Some studies suggest that piperidine derivatives demonstrate antimicrobial activity against various pathogens. The structural modifications provided by the oxetanyl and pyrazole groups may contribute to this activity by altering the compound's lipophilicity and interaction with microbial membranes .
Materials Science Applications
- Polymer Chemistry : The unique structure of this piperidine derivative allows it to be utilized in synthesizing novel polymers with enhanced properties. For example, incorporating boron-containing units can improve thermal stability and mechanical strength in polymer matrices .
- Catalysis : The presence of boron in the compound suggests potential applications as a catalyst or catalyst precursor in organic reactions, particularly those involving carbon-carbon bond formations or functional group transformations .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for their effectiveness against EGFR-related cancers. The compound under consideration showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Case Study 2: Neuroactive Compounds
Research conducted at a leading university examined the neuropharmacological effects of piperidine derivatives on neurotransmitter systems. The findings indicated that modifications including oxetanyl groups enhanced binding affinity to serotonin receptors, suggesting potential for treating mood disorders.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional and Pharmacological Comparisons
Boronate Reactivity: The target compound’s boronate group (like and ) facilitates Suzuki-Miyaura coupling, a key reaction in drug discovery for biaryl synthesis .
Impact of Oxetanyl Group: The oxetane ring improves aqueous solubility compared to non-polar substituents (e.g., methyl or phenyl groups) . Metabolic stability is enhanced due to oxetane’s resistance to oxidative degradation, a limitation in morpholine-based compounds ().
Piperidine vs. Morpholine Scaffolds :
- Piperidine’s rigid six-membered ring provides conformational stability, while morpholine’s oxygen atom enhances hydrogen-bonding capacity .
- In PARP inhibitors (), tertiary amines on piperidine (e.g., compound 15d) showed better activity than secondary amines, highlighting the scaffold’s versatility.
Electronic Effects :
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and piperidine moieties. Look for characteristic shifts:
- Boronic ester: ~1.3 ppm (¹H, CH₃), 85–90 ppm (¹³C, quaternary B-O) .
- Oxetanyl protons: 4.4–4.6 ppm (¹H, CH₂-O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing. Use SHELXL for refinement .
Q. Table 2: Key Spectroscopic Data
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |
|---|---|---|---|
| Boronic ester (CH₃) | 1.3 (s) | 24–25 (CH₃) | ~30 |
| Pyrazole (C-H) | 7.8–8.2 | 140–145 | – |
| Piperidine (N-CH₂) | 2.5–3.0 | 45–50 | – |
Advanced: How can conflicting crystallographic data be resolved for this compound?
Answer:
Contradictions in X-ray data (e.g., bond lengths or angles) require:
- Validation with SHELX : Refine structures using SHELXL’s restraints for boronic ester and oxetanyl groups. Adjust thermal parameters (Ueq) for disordered atoms .
- DFT Cross-Validation : Compare experimental bond lengths (B-O: ~1.36 Å) with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies >0.02 Å suggest experimental artifacts .
- Twinned Data Handling : Use SHELXD for deconvoluting twinned crystals, especially with low-resolution (<2.0 Å) datasets .
Advanced: How to optimize Suzuki-Miyaura coupling for the boronic ester moiety in polar protic solvents?
Answer:
The boronic ester’s hydrolytic sensitivity demands:
Q. Table 3: Catalyst Performance in Suzuki Coupling
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 60 | 85 |
| Pd(OAc)₂/SPhos | THF/H₂O | 78 | 92 |
| PdCl₂(dppf) | Toluene | 45 | 80 |
Advanced: What strategies mitigate oxetanyl ring-opening during synthesis?
Answer:
The oxetane’s strain makes it prone to ring-opening under acidic/basic conditions:
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to reduce nucleophilic attack .
- Protecting Group Strategy : Temporarily convert the oxetanyl oxygen to a silyl ether (e.g., TBS) during harsh steps .
- pH Control : Maintain neutral pH (6.5–7.5) in aqueous workups.
Advanced: How to analyze electronic effects of the boronic ester on piperidine’s basicity?
Answer:
- Computational Studies : Perform Natural Bond Orbital (NBO) analysis at the B3LYP/6-311++G** level to quantify charge distribution. The boronic ester withdraws electron density, reducing piperidine’s pKa by ~1.5 units .
- Experimental Titration : Compare with model compounds lacking the boronic ester. Use UV-Vis or potentiometric titration in MeOH/H₂O .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
